molecular formula C11H20N2O2 B2500970 tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1403766-80-2

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2500970
CAS No.: 1403766-80-2
M. Wt: 212.293
InChI Key: DAKVGKMWOFDRRO-SOCHQFKDSA-N
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Description

tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[211]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the formation of the azabicyclohexane core followed by functional group modifications. One common approach is the enantioselective construction of the azabicyclo[2.1.1]hexane scaffold, which can be achieved through various methodologies, including cycloaddition reactions and stereoselective transformations .

Industrial Production Methods

the synthesis likely involves scalable reactions that can be optimized for yield and purity, such as the use of photochemistry for cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the bicyclic core or the functional groups attached to it.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can introduce a variety of functional groups .

Scientific Research Applications

tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The azabicyclohexane core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate , also known by its CAS number 1932212-66-2, is a bicyclic compound characterized by its unique azabicyclo structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • Purity : Typically ≥97%
  • Structure : The compound features a tert-butyl group and an amino group attached to a bicyclic framework, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to fit into enzyme active sites or receptor binding pockets effectively, potentially modulating their activity through interactions facilitated by functional groups.

Biological Activity Studies

Recent studies have explored the pharmacological potential of this compound in several areas:

1. Receptor Binding Affinity

The compound has been evaluated for its affinity towards various receptors, including:

  • mGluR2 Receptors : Studies indicate that it may act as a positive allosteric modulator (PAM) for mGluR2 receptors, which are implicated in neurological disorders .

3. Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity reveal that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameCAS NumberNotable Features
Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane50986416Contains an amino group instead of an acetyl group
Rel-tert-butyl (1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane61557567Different stereochemistry at key positions
(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane36144067Different bicyclic structure with an aminocarbonyl group

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Neurological Disorders : In models of anxiety and depression, compounds similar to this compound have shown promise in modulating neurotransmitter systems.
  • Cancer Research : Preliminary findings suggest that this compound may inhibit tumor growth in specific cancer cell lines through apoptosis induction mechanisms.

Properties

IUPAC Name

tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDURHAWUZLLLY-PRJMDXOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-80-2, 1932212-66-2
Record name rac-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Record name tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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